(S)-N-(1-phenylethyl)acetamide

Catalog No.
S1515245
CAS No.
19144-86-6
M.F
C10H13NO
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-N-(1-phenylethyl)acetamide

CAS Number

19144-86-6

Product Name

(S)-N-(1-phenylethyl)acetamide

IUPAC Name

N-[(1S)-1-phenylethyl]acetamide

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1

InChI Key

PAVMRYVMZLANOQ-QMMMGPOBSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C
  • Bioorganic Chemistry

    N-[(1S)-1-Phenylethyl]acetamide belongs to the class of acetamides, which are known for their diverse biological activities []. Research in bioorganic chemistry might involve synthesizing this compound and testing it for potential interactions with enzymes or receptors in living organisms.

  • Medicinal Chemistry

    Due to its structural similarity to known bioactive molecules, N-[(1S)-1-Phenylethyl]acetamide could be of interest in medicinal chemistry research. Scientists might explore its potential as a lead compound for developing new drugs [].

  • Material Science

    Amide bonds, present in N-[(1S)-1-Phenylethyl]acetamide, are known for forming strong hydrogen bonds. This property could be of interest in material science research for applications such as the design of new polymers or self-assembling molecules [].

(S)-N-(1-phenylethyl)acetamide is an organic compound characterized by its amide functional group, where the nitrogen atom is bonded to a phenylethyl group and an acetyl group. The molecular formula is C10H13NOC_{10}H_{13}NO, and it features a chiral center, making it significant in stereochemistry and pharmaceutical applications. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its ability to participate in diverse

, including:

  • Amidation Reactions: It can react with various acid chlorides to form more complex amides. This reaction typically requires a base to neutralize the generated hydrochloric acid.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction Reactions: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological properties .

Research indicates that (S)-N-(1-phenylethyl)acetamide exhibits significant biological activities, including:

  • Antimicrobial Properties: Some studies have shown that compounds with similar structures possess antimicrobial effects against various bacterial strains.
  • Analgesic Effects: The compound has been investigated for its potential analgesic properties, making it a candidate for pain management therapies.
  • Neuroprotective Effects: Preliminary studies suggest that derivatives of this compound may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

The synthesis of (S)-N-(1-phenylethyl)acetamide can be achieved through several methods:

  • Direct Amidation: Reacting (S)-1-phenylethan-1-amine with acetyl chloride in the presence of a base like triethylamine. This method allows for high yields and purity.
  • One-Pot Synthesis: Utilizing nitroalkanes and (S)-1-phenylethan-1-amine under specific conditions (e.g., using dimethyl ether as a solvent) can lead to efficient synthesis through amidation processes .
  • Dynamic Kinetic Resolution: This method involves resolving racemic mixtures into enantiomers, which can enhance the yield of the desired (S)-enantiomer .

(S)-N-(1-phenylethyl)acetamide finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs, particularly those targeting pain relief and antimicrobial activity.
  • Chemical Research: Used in studies focusing on chiral synthesis and stereochemistry.
  • Agricultural Chemicals: It may be utilized as a precursor for developing agrochemicals that require specific biological activity .

Interaction studies involving (S)-N-(1-phenylethyl)acetamide have focused on its binding affinity to various biological targets. These studies typically employ techniques such as:

  • Molecular Docking Studies: To predict how the compound interacts with target proteins or enzymes, providing insights into its potential efficacy as a drug candidate.
  • In Vitro Assays: To evaluate its biological activity against specific pathogens or cell lines, helping to ascertain its therapeutic potential.

Such studies are crucial for understanding the mechanism of action and optimizing the compound for better efficacy .

Several compounds share structural similarities with (S)-N-(1-phenylethyl)acetamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
N-(2-phenylethyl)acetamideSimilar phenylethyl groupPotentially different biological activity
N-(1-naphthyl)acetamideNaphthalene instead of phenylEnhanced lipophilicity
N-(4-methylphenyl)acetamideMethyl substitution on phenylAltered electronic properties

These compounds differ primarily in their substituents on the aromatic ring, which can significantly influence their biological activity and pharmacokinetics. The unique chiral nature of (S)-N-(1-phenylethyl)acetamide also sets it apart from its non-chiral counterparts, making it particularly relevant in medicinal chemistry where chirality plays a critical role in drug efficacy .

XLogP3

1.4

Wikipedia

(S)-N-acetyl-1-phenylethylamine

Dates

Modify: 2023-08-15

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